molecular formula C12H16N4S B13349283 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide

1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide

Cat. No.: B13349283
M. Wt: 248.35 g/mol
InChI Key: WNUDIDBGQZDGSA-UHFFFAOYSA-N
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Description

1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide is a chemical compound with a unique structure that combines an isobutyl group, a thiophene ring, and a pyrazole core

Preparation Methods

The synthesis of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The specific conditions for the synthesis of this compound may vary, but generally include the use of mild and functional group-tolerant reaction conditions.

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods to produce larger quantities. This may include optimizing reaction conditions and using more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.

Scientific Research Applications

1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

    Biology: It is used in the study of biological pathways and mechanisms. Its interactions with biological molecules can provide insights into cellular processes and disease mechanisms.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs. Its structure may allow for the targeting of specific molecular pathways involved in diseases.

    Industry: It is used in the development of new materials and chemicals. Its unique properties make it suitable for various industrial applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C12H16N4S

Molecular Weight

248.35 g/mol

IUPAC Name

2-(2-methylpropyl)-5-thiophen-2-ylpyrazole-3-carboximidamide

InChI

InChI=1S/C12H16N4S/c1-8(2)7-16-10(12(13)14)6-9(15-16)11-4-3-5-17-11/h3-6,8H,7H2,1-2H3,(H3,13,14)

InChI Key

WNUDIDBGQZDGSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC(=N1)C2=CC=CS2)C(=N)N

Origin of Product

United States

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